molecular formula C22H28FN3O B4996403 1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea

1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea

Cat. No.: B4996403
M. Wt: 369.5 g/mol
InChI Key: SKANDUSJGOYGJP-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-fluorobenzyl chloride with piperidine to form an intermediate, which is then reacted with 3-methylbenzylamine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea
  • 1-[(4-Bromophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea

Comparison: Compared to its analogs, 1-[(4-Fluorophenyl)methyl]-3-({1-[(3-methylphenyl)methyl]piperidin-4-YL}methyl)urea exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro- and bromo-substituted counterparts.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-17-3-2-4-20(13-17)16-26-11-9-19(10-12-26)15-25-22(27)24-14-18-5-7-21(23)8-6-18/h2-8,13,19H,9-12,14-16H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKANDUSJGOYGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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